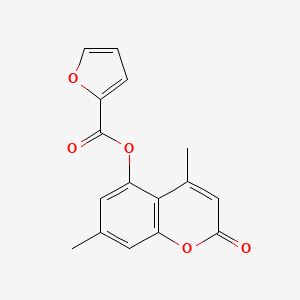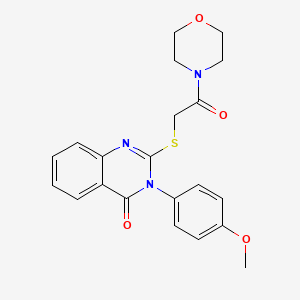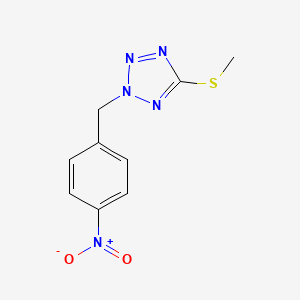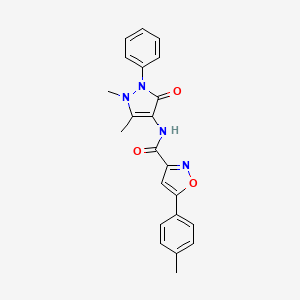![molecular formula C23H21N3O2S B3493770 N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE](/img/structure/B3493770.png)
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE
Descripción general
Descripción
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine derivatives with sulfur.
Introduction of the Carboxamide Group: This step involves the reaction of the phenothiazine core with isocyanates or carbamoyl chlorides under controlled conditions.
Attachment of the Propan-2-yl Group: This is usually done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with various molecular targets. These may include:
Receptors: Binding to specific receptors in the nervous system, potentially modulating neurotransmitter activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Cellular Pathways: Affecting cellular signaling pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent.
Promethazine: Used as an antiemetic and antihistamine.
Thioridazine: Another antipsychotic with a different side effect profile.
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potentials compared to other phenothiazines.
Propiedades
IUPAC Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15(2)24-22(27)16-9-3-4-10-17(16)25-23(28)26-18-11-5-7-13-20(18)29-21-14-8-6-12-19(21)26/h3-15H,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYUZGVSGUNDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(cyclohexylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3493700.png)
![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}amino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3493708.png)
![8-allyl-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3493716.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-phenylfuran-2-carboxamide](/img/structure/B3493718.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3493730.png)

![N-(1-isopropyl-2-methylpropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3493744.png)
![2-{[(4-methyl-1-piperidinyl)acetyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3493751.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3493753.png)
![1-(4-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3493758.png)
![ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}benzoate](/img/structure/B3493759.png)



